molecular formula C8H3BrClN3 B1292610 4-Bromo-3-chloro-1H-indazole-6-carbonitrile CAS No. 1000342-57-3

4-Bromo-3-chloro-1H-indazole-6-carbonitrile

Cat. No. B1292610
CAS RN: 1000342-57-3
M. Wt: 256.48 g/mol
InChI Key: LNMNHKJZCMENNS-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-1H-indazole-6-carbonitrile is a compound with the molecular formula C8H3BrClN3 . It is a type of indazole-containing derivative , which are important heterocycles in drug molecules .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has an average mass of 256.487 Da and a monoisotopic mass of 254.919876 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.48 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 155 . The compound is covalently bonded and is canonicalized .

Scientific Research Applications

Medicinal Chemistry: HIV Treatment Research

4-Bromo-3-chloro-1H-indazole-6-carbonitrile: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . The compound’s ability to integrate into complex drug structures makes it valuable for developing treatments for viral diseases.

Organic Synthesis: Heterocyclic Compound Formation

In organic synthesis, this compound is utilized for the regioselective cyclization processes to form heterocyclic compounds . These structures are foundational in creating a variety of pharmacologically active molecules.

Drug Discovery: Tyrosine Kinase Inhibitors

The indazole moiety, present in 4-Bromo-3-chloro-1H-indazole-6-carbonitrile , is significant in the development of tyrosine kinase inhibitors . These inhibitors play a crucial role in targeted cancer therapies, making this compound essential in oncological research.

Analytical Chemistry: Reference Standards

In analytical chemistry, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile serves as a reference standard for various analytical methods, including NMR, HPLC, LC-MS, and UPLC, ensuring the accuracy and reliability of analytical results .

Biochemistry Research: Antiproliferative Agents

Research in biochemistry has explored the use of indazole derivatives as antiproliferative agents. Compounds like 4-Bromo-3-chloro-1H-indazole-6-carbonitrile have been studied for their potential to inhibit the growth of neoplastic cell lines .

Material Science: Synthesis of Advanced Materials

The compound’s unique structure is beneficial in material science for synthesizing advanced materials that require specific heterocyclic frameworks . Its role in creating new materials could lead to innovations in various technological applications.

properties

IUPAC Name

4-bromo-3-chloro-2H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMNHKJZCMENNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646746
Record name 4-Bromo-3-chloro-2H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-1H-indazole-6-carbonitrile

CAS RN

1000342-57-3
Record name 4-Bromo-3-chloro-1H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-2H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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